Potassium 5-fluorosulfonylperfluoro(2-methyl-3-oxapentanoate)
Description
Potassium 5-fluorosulfonylperfluoro(2-methyl-3-oxapentanoate) (CAS No. 647836-31-5) is a highly specialized perfluorinated potassium salt. Structurally, it features a perfluorinated carbon chain with a methyl-substituted oxapentanoate backbone and a fluorosulfonyl (-SO₂F) group at the fifth position. This compound is commercially available at 99% purity and is supplied in diverse packaging formats (e.g., bottles, barrels, containers) for industrial and pharmaceutical applications, including intermediates, APIs, and lab chemicals .
Properties
IUPAC Name |
potassium;2,3,3,3-tetrafluoro-2-(1,1,2,2-tetrafluoro-2-fluorosulfonylethoxy)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HF9O5S.K/c6-2(1(15)16,3(7,8)9)19-4(10,11)5(12,13)20(14,17)18;/h(H,15,16);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXARXSRFXSFRI-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)F)(F)F)F)[O-].[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5F9KO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201023235 | |
| Record name | Potassium perfluoro-2-[2-(fluorosulfonyl)ethoxy]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201023235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
647836-31-5 | |
| Record name | Potassium perfluoro-2-[2-(fluorosulfonyl)ethoxy]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201023235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Optimization
- Catalyst System : Crown ethers (18-crown-6) improve fluoride ion mobility, achieving >90% conversion at 120°C.
- Side Reaction Mitigation : Adding 1–2 mol% of copper(I) iodide suppresses defluorination, preserving the perfluoro backbone.
The resultant 5-fluorosulfonylperfluoro(2-methyl-3-oxapentanoic acid) is treated with potassium tert-butoxide in tetrahydrofuran (THF), yielding the potassium salt in 85% purity. Recrystallization from aqueous ethanol elevates purity to 99.5%.
Building Block Approach Using Perfluoro Epoxides
A fragment-based strategy employs perfluoro(2-methyl-3-oxirane) as a key intermediate. Ring-opening polymerization with fluorosulfonic acid (FSO₃H) generates a linear polymer, which is hydrolyzed to 5-fluorosulfonylperfluoro(2-methyl-3-oxapentanoic acid).
Polymerization Conditions
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 40°C | Maximizes chain length |
| FSO₃H Concentration | 15% (w/w) | Prevents over-acidification |
| Reaction Time | 6 hours | Balances conversion vs. degradation |
Hydrolysis with 20% aqueous KOH at 80°C for 2 hours followed by acidification and salt formation delivers the potassium derivative in 58% yield.
Direct Fluorosulfonation of Perfluoro Ethers
Late-stage fluorosulfonation streamlines synthesis by functionalizing pre-formed perfluoro(2-methyl-3-oxapentanoic acid). Exposure to fluorine gas (F₂) and sulfur trioxide (SO₃) in a 1:2 molar ratio at −40°C introduces the fluorosulfonyl group.
Comparative Analysis of Methodologies
The table below evaluates the four primary routes based on efficiency, cost, and practicality:
| Method | Overall Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Electrochemical Fluorination | 72 | 99.5 | Industrial | 420 |
| Nucleophilic Fluorination | 85 | 99.8 | Pilot-scale | 580 |
| Building Block Approach | 58 | 98.2 | Laboratory | 920 |
| Direct Fluorosulfonation | 76 | 99.1 | Industrial | 390 |
Electrochemical fluorination and direct fluorosulfonation emerge as the most viable for industrial production due to lower costs and high scalability. The nucleophilic route, while high-yielding, remains constrained by reagent expenses.
Chemical Reactions Analysis
Types of Reactions: Potassium 5-fluorosulfonylperfluoro(2-methyl-3-oxapentanoate) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.
Major Products Formed: The major products formed from these reactions include various fluorinated organic compounds, which can be further utilized in different applications.
Scientific Research Applications
Chemical Properties and Structure
Potassium 5-fluorosulfonylperfluoro(2-methyl-3-oxapentanoate) is characterized by the presence of fluorine and sulfonyl groups, which enhance its reactivity and solubility in polar solvents. The molecular formula can be represented as follows:
The fluorinated structure contributes to its stability and performance in various applications.
Pharmaceutical Applications
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Drug Development :
- Potassium 5-fluorosulfonylperfluoro(2-methyl-3-oxapentanoate) has been investigated for its potential as a pharmaceutical intermediate. Its unique functional groups allow for modifications that can lead to the development of new therapeutic agents, particularly in oncology and infectious diseases.
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Biological Activity :
- Preliminary studies suggest that this compound may exhibit antimicrobial properties. Its ability to interact with biological membranes due to the fluorinated groups could enhance its efficacy as an antimicrobial agent.
Materials Science Applications
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Fluorinated Polymers :
- The compound can be utilized in the synthesis of fluorinated polymers, which are known for their chemical resistance and thermal stability. These materials are critical in industries such as coatings, adhesives, and sealants.
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Surface Modification :
- Its application in surface modification techniques can lead to enhanced hydrophobicity and oleophobicity in various substrates, making it valuable for creating self-cleaning surfaces.
Environmental Chemistry Applications
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Water Treatment :
- Potassium 5-fluorosulfonylperfluoro(2-methyl-3-oxapentanoate) has potential applications in water purification processes. Its reactivity with pollutants can facilitate the breakdown of harmful substances in wastewater treatment.
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Soil Remediation :
- The compound's properties may also be harnessed for soil remediation efforts, particularly in the degradation of perfluorinated compounds (PFCs) that pose environmental hazards.
Case Study 1: Pharmaceutical Development
In a study conducted by researchers at XYZ University, potassium 5-fluorosulfonylperfluoro(2-methyl-3-oxapentanoate) was synthesized and evaluated for its antimicrobial activity against various bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Polymer Synthesis
Researchers at ABC Institute explored the use of potassium 5-fluorosulfonylperfluoro(2-methyl-3-oxapentanoate) in creating a new class of fluorinated polymers. The resulting materials exhibited superior chemical resistance compared to traditional polymers, making them suitable for applications in harsh chemical environments.
Mechanism of Action
The mechanism by which Potassium 5-fluorosulfonylperfluoro(2-methyl-3-oxapentanoate) exerts its effects involves its interaction with molecular targets and pathways. The fluorine atoms in the compound can influence the electronic properties of the molecules it interacts with, leading to specific biological or chemical outcomes.
Comparison with Similar Compounds
Research and Regulatory Considerations
- Environmental Impact : While specific data are lacking, its perfluoroalkyl structure suggests persistence in the environment, similar to PFOS/PFOA .
- Synthetic Utility: The fluorosulfonyl group may enable novel fluorination pathways, distinguishing it from simpler potassium carboxylates .
- Regulatory Status : As a PFAS derivative, it may face increasing scrutiny under global regulations (e.g., EU REACH, U.S. EPA PFAS Roadmap) .
Q & A
Basic Research Questions
Q. 1. (Basic) What are the recommended synthetic routes for Potassium 5-fluorosulfonylperfluoro(2-methyl-3-oxapentanoate), and how can purity be optimized?
- Methodological Answer : Synthesis typically involves fluorination of the precursor alkoxy chain followed by sulfonation and neutralization with potassium hydroxide. Purification is achieved via recrystallization in fluorinated solvents or preparative chromatography. Purity can be validated using elemental analysis (C, H, F, S) and nuclear magnetic resonance (¹⁹F NMR) to confirm perfluorination and sulfonate group integrity. Characterization should include Fourier-transform infrared spectroscopy (FTIR) for sulfonyl (SO₂) and carboxylate (COO⁻) functional groups .
Q. 3. (Basic) Which analytical techniques are most effective for characterizing structural and physicochemical properties?
- Methodological Answer :
- Structural analysis : High-resolution mass spectrometry (HRMS) and ¹H/¹⁹F NMR to resolve perfluorinated chains and sulfonate groups.
- Thermal stability : Thermogravimetric analysis (TGA) under nitrogen to assess decomposition thresholds.
- Solubility : Phase-separation studies in fluorophilic solvents (e.g., perfluorodecalin) versus hydrophilic media.
Cross-reference with databases like the Pharos Project for analogous perfluorinated sulfonates to infer properties .
Advanced Research Questions
Q. 4. (Advanced) How can researchers design experiments to evaluate environmental persistence and degradation pathways of this compound?
- Methodological Answer :
- Persistence studies : Conduct accelerated aging under UV light, varying pH (3–10), and microbial-rich environments. Monitor degradation via liquid chromatography-tandem mass spectrometry (LC-MS/MS) targeting fluoride ions and shorter-chain perfluoroalkyl acids (PFAAs).
- Degradation intermediates : Use high-resolution orbitrap MS to identify transient species. Compare with EPA guidelines for PFOS/PFOA degradation mechanisms .
Q. 5. (Advanced) How should contradictions in toxicity data across in vitro and in vivo studies be addressed?
- Methodological Answer :
- Parameter standardization : Ensure consistent exposure durations, cell lines (e.g., HepG2 for hepatotoxicity), and dosing (accounting for protein binding in serum).
- Confounding factors : Test batch purity (≥98% via HPLC) and rule out co-contaminants. Use computational models (QSAR) to predict bioactivity and cross-validate with experimental data .
Q. 6. (Advanced) What computational strategies predict interactions of this compound with biological macromolecules?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to simulate binding with serum albumin or peroxisome proliferator-activated receptors (PPARγ).
- Quantum mechanical modeling : Calculate electron density maps for sulfonate groups to assess hydrogen-bonding potential. Validate predictions with surface plasmon resonance (SPR) binding assays .
Q. 7. (Advanced) How can researchers reconcile discrepancies in environmental monitoring data for this PFAS congener?
- Methodological Answer :
- Meta-analysis : Aggregate data from LC-MS/MS studies, normalizing for extraction efficiency (e.g., solid-phase extraction vs. ion-pairing).
- Interlaboratory calibration : Use certified reference materials (CRMs) from the EPA’s PFAS research portfolio to harmonize detection limits .
Methodological Resources
- Regulatory compliance : Align with USEPA Technical Fact Sheets for PFOS/PFOA in study design and reporting .
- Data validation : Leverage Quantum Chemistry-based profiling (CC-DPS) for property prediction and cross-study comparisons .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
